5-((Methylamino)methyl)indolin-2-one
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Overview
Description
5-((Methylamino)methyl)indolin-2-one is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Methylamino)methyl)indolin-2-one typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with a carbonyl compound under acidic conditions. For this compound, the starting materials would include a suitable substituted phenylhydrazine and a carbonyl compound that provides the necessary substituents on the indole ring .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic methods that can efficiently produce the desired compounds. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-((Methylamino)methyl)indolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
5-((Methylamino)methyl)indolin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Biology: Indole derivatives are studied for their potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Indole derivatives are used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 5-((Methylamino)methyl)indolin-2-one involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. For example, they can inhibit certain kinases or interact with DNA, leading to changes in cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) with an indole core.
Uniqueness
5-((Methylamino)methyl)indolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group can participate in hydrogen bonding and other interactions, influencing its reactivity and binding affinity to biological targets .
Properties
Molecular Formula |
C10H12N2O |
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Molecular Weight |
176.21 g/mol |
IUPAC Name |
5-(methylaminomethyl)-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H12N2O/c1-11-6-7-2-3-9-8(4-7)5-10(13)12-9/h2-4,11H,5-6H2,1H3,(H,12,13) |
InChI Key |
RDMYUFXODQBQPV-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC2=C(C=C1)NC(=O)C2 |
Origin of Product |
United States |
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